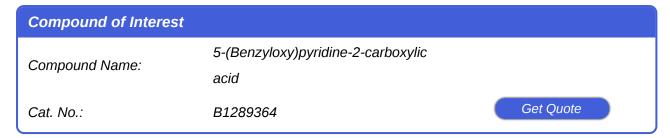




# An In-depth Technical Guide to 5-(Benzyloxy)pyridine-2-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(Benzyloxy)pyridine-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis, spectral data, and known biological activities, presenting a valuable resource for researchers in the field.

# **Chemical Identity and Properties**

**5-(Benzyloxy)pyridine-2-carboxylic acid**, also known by its IUPAC name 5-(phenylmethoxy)pyridine-2-carboxylic acid, is a derivative of picolinic acid.[1] Its structure features a pyridine ring substituted with a carboxylic acid at the 2-position and a benzyloxy group at the 5-position.

Table 1: Chemical Identifiers and Physical Properties



Property	Value	Reference
IUPAC Name	5-(phenylmethoxy)pyridine-2- carboxylic acid	[1]
Synonyms	5-(Benzyloxy)picolinic acid	[1]
CAS Number	74386-55-3	[1]
Molecular Formula	C13H11NO3	[1]
Molecular Weight	229.24 g/mol	[1]
Exact Mass	229.07400 u	[1]
Appearance	White to off-white solid	
Melting Point	135-137 °C	[2]
Solubility	Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.	
Storage	Sealed in a dry environment at 2-8°C	[3]

# **Synthesis and Characterization**

The synthesis of **5-(Benzyloxy)pyridine-2-carboxylic acid** can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding methyl group of a substituted picoline.

# **Experimental Protocol: Synthesis via Oxidation**

A plausible synthetic route involves the oxidation of 5-(benzyloxy)-2-methylpyridine. This method is analogous to the preparation of similar picolinic acids.

#### Materials:

• 5-(benzyloxy)-2-methylpyridine



- Potassium permanganate (KMnO<sub>4</sub>)
- Water
- Hydrochloric acid (HCl)
- Ethanol

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 5-(benzyloxy)-2-methylpyridine in water.
- Heat the solution to 80°C.
- Add potassium permanganate in portions to the heated solution. Maintain the reaction temperature between 85-90°C.
- After the addition is complete, continue heating for 60-100 minutes, monitoring the reaction by TLC.
- Cool the reaction mixture and filter to remove manganese dioxide.
- Adjust the pH of the filtrate to 3-4 using 6M HCl to precipitate the product.
- Collect the crude product by filtration and recrystallize from ethanol to obtain pure 5-(Benzyloxy)pyridine-2-carboxylic acid.

This is a generalized protocol based on the synthesis of similar compounds and may require optimization for specific laboratory conditions.

### **Spectral Data**

The structure of **5-(Benzyloxy)pyridine-2-carboxylic acid** can be confirmed by various spectroscopic methods.

Table 2: Spectral Data of 5-(Benzyloxy)pyridine-2-carboxylic Acid



Technique	Data
¹H NMR	The benzyloxy group shows characteristic aromatic proton signals around $\delta$ 7.2–7.4 ppm. The carboxylic acid proton is typically observed as a broad singlet downfield, though it may be absent in deuterated protic solvents.[1]
<sup>13</sup> C NMR	The carboxyl carbon atom typically absorbs in the range of 165-185 ppm. Aromatic carbons of the pyridine and benzyl rings will appear in the aromatic region of the spectrum.
IR Spectroscopy	A broad O-H stretching band from the carboxylic acid is expected in the region of 2500-3300 cm <sup>-1</sup> . A strong C=O stretching absorption should appear between 1710 and 1760 cm <sup>-1</sup> .[4]
Mass Spectrometry	The exact mass is 229.07400 u, which can be confirmed by high-resolution mass spectrometry.[1]

# **Biological Activity and Potential Applications**

Picolinic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. These compounds are known to act as enzyme inhibitors and possess antimicrobial and anticancer properties.

### **Enzyme Inhibition**

Derivatives of picolinic acid have been investigated as inhibitors of various enzymes. For instance, certain substituted picolinic acids have shown inhibitory activity against botulinum neurotoxin serotype A light chain.[5][6] The core structure of **5-(Benzyloxy)pyridine-2-carboxylic acid** makes it a candidate for screening against a range of enzymatic targets.

### **Antimicrobial and Anticancer Potential**

Studies on related pyridine carboxylic acid derivatives suggest potential for antimicrobial and anticancer applications.[1] For example, some derivatives have demonstrated significant







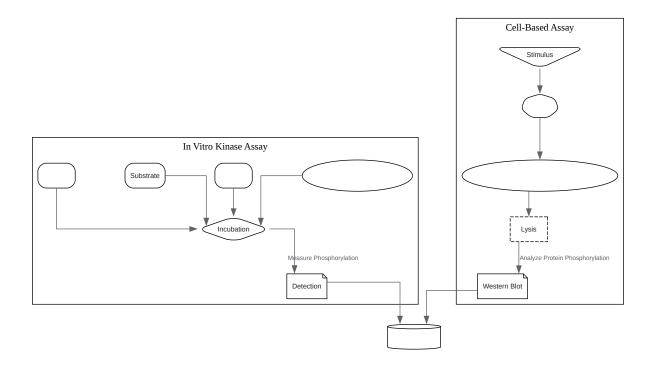
inhibition against resistant bacterial strains.[1] Furthermore, in cytotoxicity studies using A549 lung cancer cells, related compounds have shown promising results, indicating a potential avenue for anticancer drug development.[1]

# **Signaling Pathways**

While specific signaling pathways modulated by **5-(Benzyloxy)pyridine-2-carboxylic acid** have not been fully elucidated, picolinic acid itself is known to act as a second signal in the activation of IFN-gamma-primed macrophages.[7] This suggests a potential role for its derivatives in modulating immune responses. The general mechanism of action for many biologically active pyridine derivatives involves interactions with key signaling proteins, such as kinases.

Below is a generalized representation of a potential experimental workflow for screening the inhibitory effects of **5-(Benzyloxy)pyridine-2-carboxylic acid** on a generic kinase signaling pathway.



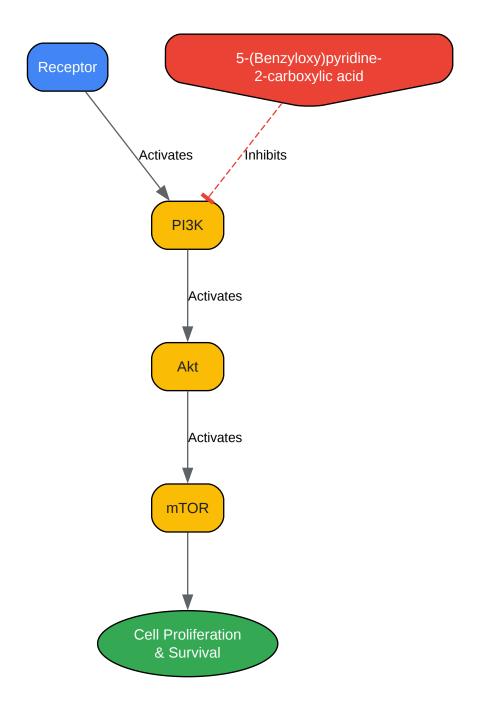


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Figure 1: A conceptual workflow for evaluating the inhibitory activity of **5-(Benzyloxy)pyridine- 2-carboxylic acid** on a kinase signaling pathway.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a picolinic acid derivative.





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Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery, illustrating a potential point of inhibition by a molecule like **5- (Benzyloxy)pyridine-2-carboxylic acid**.

### Conclusion



**5-(Benzyloxy)pyridine-2-carboxylic acid** is a versatile scaffold with potential for further exploration in drug discovery. Its structural similarity to other biologically active picolinic acids suggests it may exhibit interesting pharmacological properties. This guide provides a foundational understanding of its chemistry and potential applications, serving as a starting point for researchers and scientists in the field. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

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